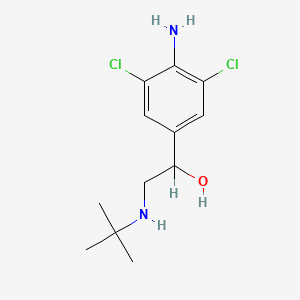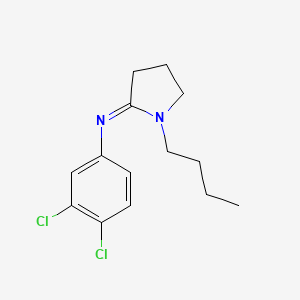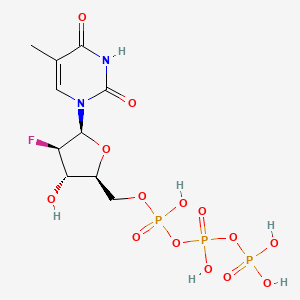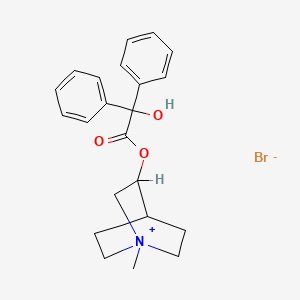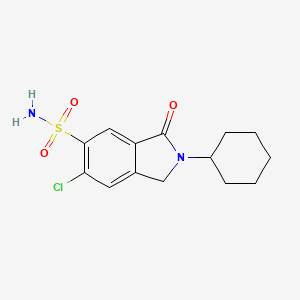
Clorexolone
描述
氯雷他定是一种低效能磺胺类利尿剂,主要用于治疗水肿和高血压。 它以其化学结构而闻名,包括一个氯取代的异吲哚环与磺酰胺基团融合 .
作用机制
氯雷他定通过抑制肾小管对钠离子和氯离子的重吸收来发挥其利尿作用。这会导致水和电解质的排泄增加,从而减少液体潴留并降低血压。 分子靶标包括远曲小管中的钠-氯协同转运体 .
生化分析
Biochemical Properties
Clorexolone contains the active radicals present in the thiazides but lacks the benzothiadiazine nucleus . It does not significantly inhibit carbonic anhydrase in vivo . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not fully annotated yet .
Cellular Effects
It is known that this compound does not significantly inhibit carbonic anhydrase in vivo , which suggests that it may have different cellular effects compared to other diuretics that inhibit this enzyme.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies have not been fully documented .
Metabolic Pathways
Current resources do not provide information on the enzymes or cofactors that this compound interacts with, or any effects it may have on metabolic flux or metabolite levels .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
准备方法
合成路线和反应条件
氯雷他定的合成涉及在受控条件下使 6-氯-2-环己基-3-氧代-2,3-二氢-1H-异吲哚-5-磺酰胺与适当的试剂反应。 该过程通常包括氯化、环化和磺化等步骤 .
工业生产方法
氯雷他定的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化合成 .
化学反应分析
反应类型
氯雷他定会发生各种化学反应,包括:
氧化: 氯雷他定可以被氧化形成砜衍生物。
还原: 还原反应可以将氯雷他定转化为相应的胺衍生物。
取代: 卤素取代反应可以修饰异吲哚环上的氯基团.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 使用诸如氯和溴之类的卤化试剂.
主要形成的产物
科学研究应用
氯雷他定在科学研究中具有广泛的应用:
化学: 用作研究磺酰胺化学和反应机理的模型化合物。
生物学: 研究其对细胞过程和酶抑制的影响。
医学: 探索其在治疗水肿和高血压以外的疾病(如某些代谢紊乱)中的潜力。
相似化合物的比较
类似化合物
氢氯噻嗪: 另一种磺酰胺类利尿剂,具有相似的作用机制,但化学结构不同。
呋塞米: 与氯雷他定相比,环状利尿剂具有更广泛的作用范围。
氯噻酮: 一种噻嗪样利尿剂,具有更长的作用持续时间
独特性
氯雷他定因其特定的化学结构而独一无二,与其他利尿剂相比,它赋予其独特的药代动力学特性和较低的效顶。 这使其特别适用于需要轻微利尿作用的情况 .
属性
IUPAC Name |
6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWFZKOWULPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057683 | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-01-7 | |
| Record name | Clorexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorexolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13617 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorexolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOREXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PLT3FS05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clorexolone is a diuretic that primarily acts on the nephrons in the kidneys [, ]. While its exact mechanism of action is not fully elucidated, research suggests that it inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium and water [, ]. This inhibition occurs independently of aldosterone antagonism and is not primarily due to carbonic anhydrase inhibition []. This compound's action ultimately results in diuresis and a decrease in blood pressure [, , ].
A: this compound, chemically named 5-chloro-2-cyclohexyl-1-oxo-6-sulphamoylisoindoline, shares structural similarities with both benzothiadiazines and phthalimidines but lacks the benzothiadiazine nucleus []. Unfortunately, the provided abstracts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.
A: While this compound's structure differs from thiazides, it's not definitively established whether it shares the potential diabetogenic effect associated with thiazide therapy []. One study investigated the effects of this compound, Hydrochlorothiazide, and Clopamide in diabetic patients, but the abstract doesn't disclose the comparative outcomes on glycemic control [].
A: Research suggests that combining this compound with other antihypertensive agents can be beneficial. For example, combining this compound with the β-adrenoceptor blocking agent Alprenolol resulted in a more pronounced decrease in blood pressure compared to this compound alone in hypertensive dogs []. This enhanced effect is attributed to the combined inhibition of the renin-angiotensin-aldosterone system, reduction in blood volume, and decrease in heart rate [].
A: Similar to other diuretics in its class, this compound can lead to potassium depletion []. This effect is attributed to increased potassium excretion, which is linked to the stimulation of the distal nephron K+-H+/Na+ exchange system []. Importantly, potassium loss can occur even in the absence of mineralocorticoid activity, indicating a direct effect of this compound on tubular potassium handling [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


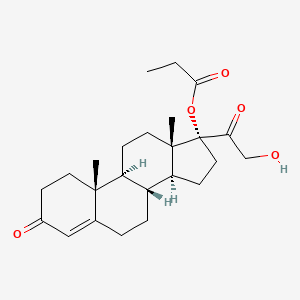
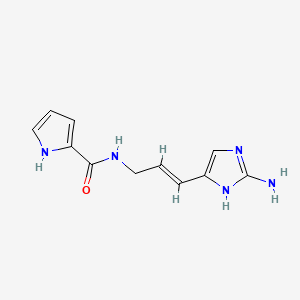
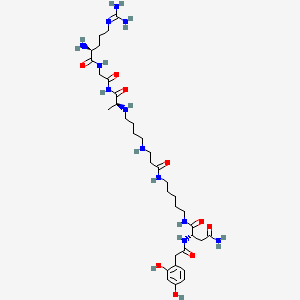

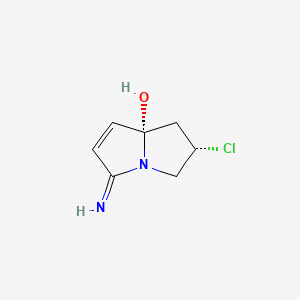
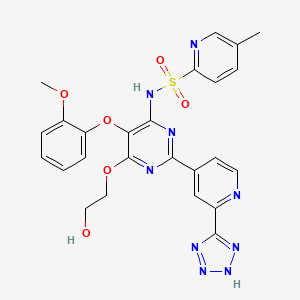
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)

